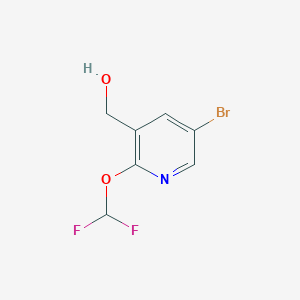

(5-Bromo-2-(difluoromethoxy)pyridin-3-yl)methanol

Description

(5-Bromo-2-(difluoromethoxy)pyridin-3-yl)methanol is a pyridine derivative characterized by a bromine atom at position 5, a difluoromethoxy group at position 2, and a hydroxymethyl (-CH₂OH) substituent at position 3 of the pyridine ring. Its molecular formula is C₇H₆BrF₂NO₂, with a molecular weight of 254.04 g/mol and a CAS registry number 2231673-76-8 . The compound is commercially available in milligram quantities, with applications in medicinal chemistry and materials science research due to its reactive functional groups (bromo, difluoromethoxy, and hydroxymethyl), which enable diverse derivatization pathways.

Properties

IUPAC Name |

[5-bromo-2-(difluoromethoxy)pyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2NO2/c8-5-1-4(3-12)6(11-2-5)13-7(9)10/h1-2,7,12H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIVHIXDKQZDHTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1CO)OC(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a brominated pyridine derivative with difluoromethyl ether under specific conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production methods for (5-Bromo-2-(difluoromethoxy)pyridin-3-yl)methanol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and stringent quality control measures is essential in industrial production to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-(difluoromethoxy)pyridin-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to form a hydrogen atom.

Substitution: The bromine atom can be substituted with other functional groups, such as an amino group or a thiol group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents for substitution reactions include nucleophiles such as amines, thiols, and organometallic reagents.

Major Products Formed

Oxidation: Formation of (5-Bromo-2-(difluoromethoxy)pyridin-3-yl)aldehyde or (5-Bromo-2-(difluoromethoxy)pyridin-3-yl)carboxylic acid.

Reduction: Formation of (2-(difluoromethoxy)pyridin-3-yl)methanol.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the role of pyridine derivatives, including (5-Bromo-2-(difluoromethoxy)pyridin-3-yl)methanol, in cancer therapy. The compound has been investigated for its ability to inhibit specific proteins involved in cancer cell proliferation. For instance, a study demonstrated that derivatives of this compound showed promising activity against zinc-finger protein 143, which is implicated in drug resistance in cancer cells .

Inhibition of Protein Kinases

The compound has also been identified as a potent inhibitor of salt-inducible kinases (SIK). Inhibitors targeting SIK2 and SIK3 are being explored for their therapeutic potential in metabolic disorders and cancer . The structure-activity relationship studies indicated that modifications to the difluoromethoxy group enhance the selectivity and potency of these inhibitors.

Pesticidal Properties

The compound has been patented for use as a pesticide. Its formulation can be applied in various forms such as emulsions, granules, and concentrates, making it versatile for agricultural use . The inclusion of this compound in pesticide formulations has shown to improve efficacy against a range of pests due to its unique chemical structure that enhances penetration and retention on plant surfaces.

Synthetic Intermediates

The compound serves as an important intermediate in the synthesis of other biologically active molecules. Its synthesis involves straightforward methods that yield high purity and yield, making it suitable for large-scale production . The synthetic routes often leverage its bromine atom for further functionalization, allowing chemists to create diverse derivatives with tailored properties.

Mechanism of Action

The mechanism of action of (5-Bromo-2-(difluoromethoxy)pyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity . The difluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Comparison with Structural Analogues

The compound’s structural and functional attributes are best understood through comparison with related pyridine derivatives. Below is a detailed analysis of its key analogues:

Substituent Variations at Position 2

(5-Bromo-2-chloropyridin-3-yl)methanol

- Molecular Formula: C₆H₅BrClNO

- Molecular Weight : 222.47 g/mol

- CAS : 742100-75-0

- Key Differences : The difluoromethoxy (-OCF₂H) group in the target compound is replaced with a chloro (-Cl) atom.

- Impact: Electron Withdrawing Effect: The chloro group is less electron-withdrawing compared to difluoromethoxy, altering the pyridine ring’s electronic density and reactivity. Hazard Profile: The chloro analogue is classified under hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H318 (eye damage) .

(5-Bromo-2-methylpyridin-3-yl)methanol

- Molecular Formula: C₇H₈BrNO

- Molecular Weight : 202.05 g/mol

- CAS : 1346541-53-4

- Key Differences : A methyl (-CH₃) group replaces the difluoromethoxy group.

- Impact :

- Steric Effects : The methyl group introduces steric hindrance but lacks the electron-withdrawing properties of difluoromethoxy.

- Lipophilicity : Increased hydrophobicity compared to the target compound.

(5-Bromo-6-(difluoromethoxy)pyridin-3-yl)methanol

- Molecular Formula: C₇H₆BrF₂NO₂

- Molecular Weight : 254.04 g/mol

- CAS : 2231673-76-8

- Key Differences : The difluoromethoxy group shifts from position 2 to 4.

- Impact :

- Regiochemical Effects : Altered substitution patterns influence electronic distribution and steric accessibility for reactions (e.g., Suzuki coupling at position 5).

Comparative Data Table

Biological Activity

(5-Bromo-2-(difluoromethoxy)pyridin-3-yl)methanol is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom and a difluoromethoxy group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C7H6BrF2N1O2, with a molecular weight of 241.03 g/mol. The presence of the difluoromethoxy group enhances the compound's lipophilicity and may improve its bioavailability, making it a candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes involved in cancer cell signaling pathways, particularly those related to epidermal growth factor receptor (EGFR) signaling. This inhibition could potentially lead to reduced cancer cell proliferation and enhanced apoptosis.

- Binding Affinity : The difluoromethoxy group can influence the binding affinity of the compound to various receptors and enzymes. This interaction is crucial for modulating biological processes and pathways, which can be leveraged for therapeutic applications.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities:

- Anticancer Properties : Studies have shown that pyridine derivatives can act as inhibitors of cancer cell growth. For instance, compounds with similar structures have demonstrated cytotoxic effects against various human cancer cell lines, including prostate and breast cancer cells .

- Neuroprotective Effects : Some derivatives have been evaluated for their neuroprotective properties, showing potential in treating neurodegenerative diseases by modulating pathways involved in neuronal survival .

- Antimicrobial Activity : There are indications that certain pyridine derivatives possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents .

Case Studies

Several studies have explored the biological activity of pyridine derivatives, including this compound:

Q & A

Q. What computational tools predict synthetic pathways for novel derivatives?

- Methodological Answer : AI-driven platforms (e.g., retrosynthesis software) leverage databases to propose routes. For example, substituting bromo with amino groups may involve Buchwald-Hartwig amination, predicted using reactivity descriptors and transition-state modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.